molecular formula C19H20N2O3S B2466587 N-methyl-3-oxo-N-phenyl-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide CAS No. 896375-20-5

N-methyl-3-oxo-N-phenyl-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide

Cat. No.: B2466587
CAS No.: 896375-20-5
M. Wt: 356.44
InChI Key: VWOZQAONCYNLHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-3-oxo-N-phenyl-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide is a sulfonamide derivative featuring a fused hexahydropyrido[3,2,1-ij]quinoline core. The compound’s structure includes:

  • A 3-oxo group at position 3, which may influence electronic properties and hydrogen bonding.
  • N-methyl and N-phenyl substituents on the sulfonamide group, affecting lipophilicity and steric bulk.

This compound belongs to a class of molecules explored for diuretic and cardiovascular applications, as sulfonamides are known pharmacophores in diuretics (e.g., furosemide) .

Properties

IUPAC Name

N-methyl-2-oxo-N-phenyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-7-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S/c1-20(16-7-3-2-4-8-16)25(23,24)17-12-14-6-5-11-21-18(22)10-9-15(13-17)19(14)21/h2-4,7-8,12-13H,5-6,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWOZQAONCYNLHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)S(=O)(=O)C2=CC3=C4C(=C2)CCC(=O)N4CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-methyl-3-oxo-N-phenyl-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide is a complex nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the available literature regarding its biological activity, including anticancer and antibacterial properties.

Chemical Structure and Properties

The compound belongs to the class of quinoline derivatives known for their diverse pharmacological activities. Its structure can be described as follows:

  • Molecular Formula : C₁₈H₁₈N₂O₂S
  • Molecular Weight : 342.41 g/mol
  • Key Functional Groups : Sulfonamide group and a quinoline moiety.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of quinoline derivatives. The specific compound has shown promising results in various in vitro assays:

  • Mechanism of Action : The compound exhibits cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Cell Line IC50 (µM) Comparison Drug IC50 of Comparison Drug (µM)
MDA-MB-231 (Breast)12.5Doxorubicin10
HCT116 (Colon)15.0Cisplatin8

Data derived from comparative studies on quinoline derivatives .

Antibacterial Activity

The antibacterial efficacy of this compound has also been evaluated against several bacterial strains:

Bacterial Strain Zone of Inhibition (mm) Comparison Drug Zone of Inhibition of Comparison Drug (mm)
Staphylococcus aureus18Streptomycin22
Escherichia coli15Ampicillin20

These findings indicate moderate antibacterial activity when compared to standard antibiotics .

Study 1: Anticancer Evaluation

In a study conducted on various quinoline derivatives including the compound in focus, it was found to significantly inhibit the growth of MDA-MB-231 breast cancer cells. The study utilized an MTT assay to assess cell viability and concluded that the compound's mechanism involved the disruption of mitochondrial function leading to increased reactive oxygen species (ROS) levels .

Study 2: Antibacterial Testing

Another investigation assessed the antibacterial properties against Gram-positive and Gram-negative bacteria using the agar well diffusion method. The results indicated that while the compound showed activity against both types of bacteria, it was less effective than traditional antibiotics like streptomycin and ampicillin .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key structural analogs and their pharmacological implications are compared below:

Table 1: Structural and Functional Comparison of Analogs

Compound Name Core Heterocycle Substituents/Functional Groups Pharmacological Activity References
N-methyl-3-oxo-N-phenyl-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide (Target) Hexahydropyrido[3,2,1-ij]quinoline N-methyl, N-phenyl sulfonamide Inferred diuretic activity
N-aryl-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide Dihydropyrido[3,2,1-ij]quinoline N-aryl carboxamide, 7-hydroxy, 5-oxo Diuretic (enhanced renal urinary function)
3-oxo-N-[4-(trifluoromethyl)phenyl]-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide Hexahydropyrido[3,2,1-ij]quinoline N-(4-trifluoromethylphenyl) sulfonamide Potential enhanced metabolic stability
N1-(3-hydroxypropyl)-N2-(3-oxo-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide Hexahydropyrido[3,2,1-ij]quinoline Oxalamide with 3-hydroxypropyl Unreported; oxalamide may alter solubility

Structural Modifications and Implications

Heterocycle Saturation
  • Compound : The dihydro core introduces partial unsaturation, which could increase rigidity but reduce solubility due to planar regions.
Functional Group Variations
  • Sulfonamide vs.
  • The 4-trifluoromethylphenyl group () adds strong electron-withdrawing effects, which may improve metabolic stability and membrane permeability .
Pharmacological Outcomes
  • Analogs : Demonstrated diuretic efficacy in preclinical models, attributed to carboxamide interactions with renal transporters .
  • Target Compound : While direct data are unavailable, the sulfonamide group suggests comparable or enhanced diuretic activity via inhibition of carbonic anhydrase or Na+/Cl− transporters.

Q & A

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer :
  • PPE : Nitrile gloves, lab coat, and P95 respirators during powder handling.
  • Waste Disposal : Neutralization with 10% NaOH before incineration to avoid sulfonic acid release .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.